molecular formula C11H15N3O B13637786 2-Amino-3-(1h-benzo[d]imidazol-1-yl)-2-methylpropan-1-ol

2-Amino-3-(1h-benzo[d]imidazol-1-yl)-2-methylpropan-1-ol

Katalognummer: B13637786
Molekulargewicht: 205.26 g/mol
InChI-Schlüssel: VCRLGXXGEKEARA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-3-(1h-benzo[d]imidazol-1-yl)-2-methylpropan-1-ol (CAS 1341133-87-6) is a high-purity heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C11H15N3O and a molecular weight of 205.26 g/mol, this compound is characterized by its benzimidazole core, a privileged scaffold in the design of biologically active molecules . The structural motif of the benzo[d]imidazole is a key feature in several investigational compounds, including multitarget-directed ligands that have shown promise in preclinical studies for complex neurodegenerative conditions, highlighting the value of this chemotype in developing new therapeutic agents . Furthermore, related benzimidazole derivatives are actively researched as novel modulators of biological targets, such as the transient receptor potential vanilloid 1 (TRPV1) channel, for the potential management of pain . Supplied with a typical purity of 98%, this chemical is intended for use as a sophisticated synthetic intermediate or a key precursor in the construction of more complex molecular architectures. All supplied documentation, including NMR and HPLC data, ensures quality and supports research reproducibility. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

Molekularformel

C11H15N3O

Molekulargewicht

205.26 g/mol

IUPAC-Name

2-amino-3-(benzimidazol-1-yl)-2-methylpropan-1-ol

InChI

InChI=1S/C11H15N3O/c1-11(12,7-15)6-14-8-13-9-4-2-3-5-10(9)14/h2-5,8,15H,6-7,12H2,1H3

InChI-Schlüssel

VCRLGXXGEKEARA-UHFFFAOYSA-N

Kanonische SMILES

CC(CN1C=NC2=CC=CC=C21)(CO)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Benzimidazole Core Formation

The benzimidazole nucleus is commonly synthesized by the condensation of o-phenylenediamine with aldehydes or ketones under acidic conditions. This reaction proceeds via the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring system.

  • Typical reaction conditions:
    • Reagents: o-phenylenediamine and aldehyde/ketone (e.g., formaldehyde, acetaldehyde)
    • Catalyst: Acidic medium (e.g., HCl, acetic acid)
    • Solvent: Ethanol or methanol
    • Temperature: 60–80°C
    • Reaction time: Several hours until completion

This step yields 1H-benzimidazole derivatives, which serve as the key intermediates for further functionalization.

Industrial Production Methods

Industrial synthesis of 2-Amino-3-(1H-benzo[d]imidazol-1-yl)-2-methylpropan-1-ol often incorporates advanced techniques to improve yield, purity, and scalability:

  • Continuous flow synthesis: Enhances reaction control and product consistency.
  • Microwave-assisted synthesis: Accelerates reaction rates, reduces reaction times, and improves energy efficiency, especially in benzimidazole ring formation.
  • Catalyst usage: Copper catalysts (e.g., CuI) have been reported to facilitate cyclization and coupling reactions in benzimidazole synthesis.
  • Purification: Multi-step purification including recrystallization and chromatographic separation ensures the isolation of the target compound with high purity suitable for pharmaceutical applications.

Reaction Mechanism Insights and Pathways

Recent mechanistic studies have elucidated key intermediates and reaction pathways relevant to benzimidazole derivatives synthesis:

  • Formation of ketenimine intermediates during copper-catalyzed reactions facilitates nucleophilic attack and intramolecular cyclization to yield benzimidazole products.
  • The elimination of sulfonyl groups in tosylazide-mediated reactions activates terminal alkynes, promoting cyclization and formation of benzimidazole rings.
  • Mannich-type reactions proceed via condensation of aldehydes and amines generating amino alcohol functionalities attached to the benzimidazole core.

Analytical Characterization Supporting Preparation

The preparation methods are supported by rigorous analytical techniques to confirm structure and purity:

Technique Purpose Typical Observations
Nuclear Magnetic Resonance (NMR) Structural elucidation of proton and carbon environments 1H NMR: Imidazole protons at δ 7.5–8.5 ppm; 13C NMR confirms carbon framework
Fourier Transform Infrared Spectroscopy (FT-IR) Functional group identification N–H stretch at 3300–3500 cm−1; O–H stretch and C–N bands present
Mass Spectrometry (MS) Molecular weight confirmation High-resolution ESI-MS showing [M+H]+ at m/z 216.1234 for C11H15N3O
Single-Crystal X-ray Diffraction (SCXRD) Molecular conformation and crystal packing analysis Planar benzimidazole cores with hydrogen bonding networks identified

Summary Table of Preparation Parameters

Step Reagents/Conditions Solvent Temperature (°C) Time (h) Notes
Benzimidazole ring formation o-Phenylenediamine + aldehyde, acid catalyst Ethanol/methanol 60–80 4–8 Schiff base intermediate formed, cyclization occurs
Amino alcohol attachment 2-Aminobenzimidazole + 2-methylpropan-1-ol (or derivatives) Ethanol/methanol 60–80 3–6 Acidic/basic catalysis; purification by recrystallization
Industrial scale synthesis Microwave or continuous flow, Cu catalysts Varies 80–120 1–3 Enhanced yield and purity; catalyst recycling possible

Analyse Chemischer Reaktionen

Alkylation Reactions

The primary amine group undergoes nucleophilic alkylation with alkyl halides. Typical conditions involve:

ReagentSolventBaseTemperatureProduct
R-X (alkyl halide)DMF or THFNaOH/K₂CO₃60–80°CN-alkylated derivative

Example: Reaction with methyl iodide produces N-methylated analogues, enhancing lipophilicity for pharmacological applications. Steric hindrance from the 2-methylpropan-1-ol moiety slows reaction kinetics compared to unhindered amines.

Acylation Reactions

The amine group reacts with acylating agents to form amides:

ReagentCatalystSolventConditionsProduct
Acetyl chloridePyridineDCMRT, 2–4 hN-acetyl derivative
Acetic anhydrideTolueneRefluxN-acetylated compound

Yields exceed 80% due to the high nucleophilicity of the primary amine. The benzimidazole ring remains inert under these conditions.

Esterification of the Alcohol Group

The secondary alcohol undergoes esterification with carboxylic acids:

ReagentCoupling AgentSolventProduct
R-COOHDCC/DMAPDCMCorresponding ester

This reaction is critical for prodrug synthesis, with DMAP accelerating the coupling process. Reaction times vary between 6–12 h depending on the carboxylic acid’s steric bulk.

Nucleophilic Substitution at the Hydroxyl Group

The hydroxyl group can be replaced via halogenation:

ReagentConditionsProduct
SOCl₂Reflux, 3–5 hChloro derivative
PBr₃0°C → RT, 2 hBromo analogue

These reactions require anhydrous conditions to avoid hydrolysis. The chloro derivative serves as an intermediate for cross-coupling reactions.

Cyclization Reactions

Intramolecular cyclization forms heterocyclic systems under acidic or basic conditions:

ConditionsCatalystProduct
H₂SO₄, ΔBenzimidazo-oxazine derivatives
KOtBu, DMFCuIFused tricyclic compounds

Cyclization kinetics depend on the steric profile of the 2-methylpropan-1-ol chain, with longer reaction times (8–12 h) required for optimal yields.

Salt Formation

The compound forms stable salts with mineral acids:

AcidConditionsProduct
HCl (g)Et₂O, 0°CDihydrochloride salt

The dihydrochloride salt (PubChem CID: 132344573) exhibits improved solubility in aqueous media, facilitating biological testing .

Metal Complexation

The benzimidazole nitrogen and hydroxyl oxygen act as ligands for transition metals:

Metal SaltSolventProduct
ZnCl₂MeCNOctahedral Zn(II) complex
Cu(NO₃)₂EtOH/H₂OTetragonal Cu(II) complex

Coordination chemistry studies reveal that the hydroxyl group participates in hydrogen bonding, stabilizing the metal-ligand architecture .

Key Reactivity Trends:

  • Steric Effects : The 2-methylpropan-1-ol chain reduces reaction rates at the amine group compared to less hindered analogues.

  • Electronic Effects : The benzimidazole ring withdraws electron density, slightly deactivating the amine toward electrophiles.

  • Solvent Dependency : Polar aprotic solvents (DMF, DCM) generally enhance reaction efficiency for acylation and esterification.

This compound’s multifunctional reactivity makes it a versatile scaffold in medicinal chemistry and materials science, particularly for designing enzyme inhibitors or metal-organic frameworks .

Wissenschaftliche Forschungsanwendungen

2-Amino-3-(1h-benzo[d]imidazol-1-yl)-2-methylpropan-1-ol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Amino-3-(1h-benzo[d]imidazol-1-yl)-2-methylpropan-1-ol involves its interaction with specific molecular targets such as enzymes or receptors. The benzimidazole ring can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular pathways, modulating signal transduction and gene expression .

Vergleich Mit ähnlichen Verbindungen

Benzimidazole-Alcohol Derivatives

  • Compound 5 (): 1-(3-Benzyl-2-imino-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-phenoxypropan-2-ol Substituents: Phenoxy and benzyl groups. Molecular Weight: 373.45 (LCMS: m/z = 374 [M+H]⁺). Purity: >98% (HPLC) .
  • Compound 8 (): 1-(3-Benzyl-2-imino-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-(4-isopropylphenoxy)propan-2-ol Substituents: 4-Isopropylphenoxy group. Molecular Weight: 416.48 (LCMS: m/z = 416 [M+H]⁺). Retention Time: 1.14 min .

Benzimidazole-Amide Derivatives

  • 2-Amino-3-(1H-benzo[d]imidazol-1-yl)-2-methylpropanamide (): Substituents: Amide group replacing the alcohol. Molecular Weight: 218.26. Purity: 98% .

Amino Acid-Conjugated Benzimidazoles ()

  • 3a: 2-(((1H-Benzo[d]imidazol-2-yl)methyl)amino)propanoic acid Substituents: Propanoic acid side chain. Molecular Weight: 218.23. Melting Point: 215–217°C; Solubility: Water-soluble .
  • 3d: 2-(((1H-Benzo[d]imidazol-2-yl)methyl)amino)-3-phenylpropanoic acid Substituents: Phenylpropanoic acid. Melting Point: 244–246°C .

Imidazole-Based Analogs ()

  • 2-Amino-3-(1H-imidazol-1-yl)-2-methylpropanamide (): Core Structure: Non-fused imidazole ring. Molecular Weight: 168.2 .
  • (2S)-2-Amino-3-(1H-imidazol-5-yl)propan-1-ol (): Substituents: Imidazole-5-yl group. Molecular Weight: 141.17; Melting Point: 197–199.5°C .

Physicochemical Properties

Compound Name Core Structure Key Substituents Molecular Weight Purity/Solubility Notable Properties Reference
Target Compound Benzo[d]imidazole 2-Methylpropan-1-ol, amino ~217 (estimated) N/A Pharmaceutical intermediate
Compound 5 () Benzo[d]imidazole Phenoxy, benzyl 373.45 >98% High purity, lipophilic
2-Amino-3-(1H-benzo[...propanamide () Benzo[d]imidazole Amide 218.26 98% Enhanced stability
3a () Benzo[d]imidazole Propanoic acid 218.23 Water-soluble High melting point
2-Amino-3-(1H-imidazol...propanamide () Imidazole Amide 168.2 N/A Lower molecular weight

Key Observations

  • Conversely, carboxylic acid derivatives () improve water solubility.
  • Core Modification : Replacing benzo[d]imidazole with imidazole (–18) reduces molecular complexity and weight, which may alter target selectivity.
  • Functional Groups : Alcohol-to-amide substitution () affects hydrogen-bonding capacity, influencing solubility and intermolecular interactions.

Q & A

Q. What are the common synthetic routes for 2-Amino-3-(1H-benzo[d]imidazol-1-yl)-2-methylpropan-1-ol and its derivatives?

The compound is typically synthesized via condensation reactions. For example:

  • Benzimidazole precursor synthesis : React o-phenylenediamine with aldehydes (e.g., nitrobenzaldehyde) under acidic conditions to form the benzimidazole core .
  • Amino alcohol coupling : Condense 2-acetylbenzimidazole with aldehydes in ethanol/water under basic conditions (10% NaOH) to introduce the amino alcohol moiety .
  • Mannich base formation : React intermediates with formaldehyde and amines (e.g., dimethylamine) in ethanol under reflux to generate derivatives with enhanced bioactivity .

Q. How is X-ray crystallography applied to determine the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is critical for structural elucidation:

  • Data collection : Use SHELX programs (e.g., SHELXL for refinement) to process diffraction data, ensuring resolution ≤ 0.8 Å for high precision .
  • Refinement : Employ OLEX2 for visualization and hydrogen-bond analysis, focusing on planar imidazole cores (r.m.s. deviation ~0.0056 Å) and dihedral angles between aromatic rings .
  • Validation : Confirm intramolecular interactions (e.g., C–H⋯π) and hydrogen-bond networks (O–H⋯N) to stabilize crystal packing .

Q. What spectroscopic techniques are used for characterization?

  • NMR : 1H^1H and 13C^{13}C NMR identify proton environments (e.g., imidazole protons at δ 7.5–8.5 ppm) and carbon frameworks .
  • FT-IR : Confirm functional groups (e.g., N–H stretch at 3300–3500 cm1^{-1}, C=O at ~1700 cm1^{-1}) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ for C12_{12}H14_{14}N3_3O at m/z 216.1234) .

Advanced Research Questions

Q. How can molecular docking studies predict the biological activity of this compound?

  • Target selection : Dock derivatives into EGFR kinase (PDB ID: 1M17) using AutoDock Vina, focusing on binding affinity (ΔG ≤ -8 kcal/mol) .
  • ADMET analysis : Use SwissADME to predict pharmacokinetics (e.g., BBB permeability, CYP450 inhibition) and ToxTree for toxicity profiling .
  • Validation : Compare docking scores with in vitro IC50_{50} values (e.g., antitumor activity against MCF-7 cells) to prioritize candidates .

Q. What strategies address discrepancies in biological activity data between derivatives?

  • Structural-activity relationships (SAR) : Modify substituents (e.g., trifluoromethyl groups) to enhance lipophilicity and target engagement .
  • Assay optimization : Standardize conditions (e.g., pH, incubation time) across cytotoxicity assays (MTT vs. SRB) to reduce variability .
  • Metabolic profiling : Use LC-MS to identify active metabolites in hepatic microsomes, explaining discrepancies between in vitro and in vivo results .

Q. How to design derivatives for improved pharmacokinetics while retaining bioactivity?

  • Prodrug strategies : Introduce ester linkages (e.g., acetylated hydroxyl groups) to enhance oral bioavailability .
  • Chirality control : Synthesize enantiopure derivatives (e.g., (S)-isomers) via chiral amino alcohol precursors to optimize receptor binding .
  • Solubility enhancement : Incorporate polar groups (e.g., sulfonate or pyridyl) without disrupting the imidazole pharmacophore .

Q. What are the challenges in chiral synthesis and resolution of this compound?

  • Racemization risk : Avoid prolonged heating during condensation to preserve enantiomeric excess (ee ≥ 98%) .
  • Resolution methods : Use chiral chromatography (Chiralpak IA column) or enzymatic resolution (Candida antarctica lipase) to separate enantiomers .
  • Crystallization-induced asymmetric transformation : Recrystallize from methanol/diethyl ether to favor thermodynamically stable enantiomers .

Q. How to validate computational models with experimental data for structure-based drug design?

  • Free-energy perturbation (FEP) : Calculate relative binding energies for derivatives and compare with experimental ΔΔG values from ITC .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess protein-ligand stability (RMSD ≤ 2.0 Å) .
  • Electron density maps : Overlay docking poses with SCXRD-derived electron density to verify binding modes (CCP4 suite) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.